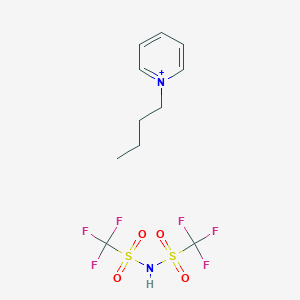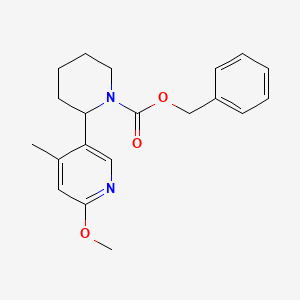![molecular formula C16H12F6N2S B11823365 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is a compound known for its unique chemical structure and properties. It features a thiourea core substituted with a benzyl group and a 3,5-bis(trifluoromethyl)phenyl group.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with benzylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation
Analyse Chemischer Reaktionen
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes
Wirkmechanismus
The mechanism of action of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to stabilize transition states and activate substrates in catalytic reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, facilitating various organic transformations .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which enhance its reactivity and stability. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of thiourea derivatives.
3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethyl-substituted compounds.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C16H12F6N2S |
|---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
1-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24(14(23)25)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,25) |
InChI-Schlüssel |
PXTYWHNQUJKNQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11823315.png)



![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)

![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)
